CCT244747, also known as 3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile, is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. It belongs to the class of small molecule inhibitors and was discovered through a structure-based design approach []. CCT244747 has shown promising results in preclinical studies as a potential anti-tumor agent, both as a single agent and in combination with genotoxic chemotherapies [, , ].
CCT244747 was initially developed through a collaborative effort between the pharmaceutical industry and academic institutions focusing on cancer therapeutics. It falls under the classification of small molecule inhibitors specifically targeting kinases involved in the DNA damage response, particularly CHK1, which plays a crucial role in maintaining genomic stability during cell division.
The synthesis of CCT244747 involves several key steps, typically starting from commercially available starting materials. The detailed synthetic route has been documented, outlining the chemical transformations necessary to obtain the final product.
The synthesis has been optimized to ensure scalability for clinical development while maintaining cost-effectiveness.
CCT244747 has a well-defined molecular structure characterized by its ability to bind effectively within the ATP-binding pocket of CHK1.
The three-dimensional structure has been elucidated using X-ray crystallography and molecular modeling techniques, confirming its interactions with critical amino acids within the kinase domain.
CCT244747 primarily acts through competitive inhibition of CHK1, leading to several downstream effects on cellular processes:
In vitro studies have demonstrated that CCT244747 enhances the cytotoxic effects of various chemotherapeutic agents like gemcitabine and irinotecan, indicating its potential as a chemosensitizer.
CCT244747 exerts its therapeutic effects by disrupting the normal function of CHK1 in DNA damage response pathways:
The compound's ability to sensitize cancer cells to genotoxic agents has been confirmed through various assays demonstrating enhanced cytotoxicity when used in combination therapies.
CCT244747 exhibits several notable physical and chemical properties:
These properties are critical for determining the pharmacokinetic profile of CCT244747 during preclinical and clinical evaluations.
CCT244747 is primarily investigated for its applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: